molecular formula C17H16O3 B7992146 2-(2-iso-Propylbenzoyl)benzoic acid CAS No. 89115-86-6

2-(2-iso-Propylbenzoyl)benzoic acid

Cat. No.: B7992146
CAS No.: 89115-86-6
M. Wt: 268.31 g/mol
InChI Key: KWZZYUSMYABTIB-UHFFFAOYSA-N
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Description

2-(2-iso-Propylbenzoyl)benzoic acid is an organic compound with a complex structure that includes a benzoyl group and an iso-propyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-iso-Propylbenzoyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Another method involves the use of Grignard reagents, where an organomagnesium halide reacts with a carbonyl compound to form the desired product. This method requires careful control of reaction conditions to ensure the stability of the Grignard reagent and the successful formation of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation or other catalytic processes that allow for efficient and cost-effective synthesis. The choice of method depends on factors such as the availability of starting materials, reaction efficiency, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(2-iso-Propylbenzoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2-iso-Propylbenzoyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-iso-Propylbenzoyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropylbenzoic acid
  • 2-Methylbenzoic acid
  • 2-Propylbenzoic acid

Uniqueness

2-(2-iso-Propylbenzoyl)benzoic acid is unique due to the presence of both an iso-propyl group and a benzoyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-(2-propan-2-ylbenzoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-11(2)12-7-3-4-8-13(12)16(18)14-9-5-6-10-15(14)17(19)20/h3-11H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZZYUSMYABTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567484
Record name 2-[2-(Propan-2-yl)benzoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89115-86-6
Record name 2-[2-(Propan-2-yl)benzoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Geranyl 2-(2'-isopropylbenzoyl)benzoate (2) Magnesium (0.46 g, 19 mmol) and a crystal of iodine were placed in a dry round bottom flask which was heated to activate the magnesium. Diethyl ether was added to cover the magnesium (50mL) and several drops of 2-iodoisopropyl benzene in diethyl ether were added to start the preparation of the Grignard reagent. When the latter was underway, a solution of 2-iodoisopropyl benzene (4.18 g, 17 mnol) in diethyl ether (20 mL) was added over 20 minutes. The reaction mixture was stirred for another 15 minutes and then refluxed for 20 minutes. Phthalic anhydricie (3.11 g, 21 mmol) in toluene (50 mL) was added dropwise to the Grignard reagent at room temperature. The reaction temperature was raised to 60° C. and the diethyl ether removed by evaporation. The reaction was allowed to stir at 60° C. for 6 hours. The reaction mixture was poured on ice and 10% HCl (lOOmL) and extracted twice with diethyl ether. The organic phase was washed twice with a 10% Na2CO3 solution (200 mL). The aqueous phase was acidified with acetic acid (120 mL) and extracted twice with diethyl ether (200 mL). The organic phase was washed three times with NaHCO3 (100 mL) and then twice with water. The ether phase was dried over Na2SO4, filtered and concentrated. The yield was 1.43 g (purity: 94.6%, isolated yield: 31%) of 2-(2isopropylbenzoyl)benzoic acid. For esterification, a solution of the thus obtained acid (3.77 g, 10 mmol), geraniol (1.4 g, 9 mmol) and 4-dimethylaminopyridine (DMAP, 0.244 g, 2 mmol) in pyridine (15 mL) was prepared under anhydrous conditions. 1,3-Dicyclohexylcarbodiimide (DCC, 2.06 g, 10 mmol) was added and the reaction was stirred under a stream of nitrogen gas for 52 hours. The reaction mixture was partitioned between IM HCl and ethyl acetate. The organic extract was dried over Na2SO4, filtered and concentrated under vacuum. The ester product was purified by flash column chromatography (SiO2, 7:1 cyclohexane:ethyl acetate; isolated yield: 0.7 g, 48%) to give the following analytical data:
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